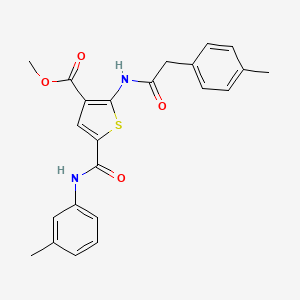

Methyl2-(2-(p-tolyl)acetamido)-5-(m-tolylcarbamoyl)thiophene-3-carboxylate

Description

Methyl 2-(2-(p-tolyl)acetamido)-5-(m-tolylcarbamoyl)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

Molecular Formula |

C23H22N2O4S |

|---|---|

Molecular Weight |

422.5 g/mol |

IUPAC Name |

methyl 2-[[2-(4-methylphenyl)acetyl]amino]-5-[(3-methylphenyl)carbamoyl]thiophene-3-carboxylate |

InChI |

InChI=1S/C23H22N2O4S/c1-14-7-9-16(10-8-14)12-20(26)25-22-18(23(28)29-3)13-19(30-22)21(27)24-17-6-4-5-15(2)11-17/h4-11,13H,12H2,1-3H3,(H,24,27)(H,25,26) |

InChI Key |

ICDBHRCKPZEGTA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)NC2=C(C=C(S2)C(=O)NC3=CC=CC(=C3)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(p-tolyl)acetamido)-5-(m-tolylcarbamoyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One possible route could be:

Formation of the thiophene ring: Starting with a suitable thiophene precursor, such as 2-acetylthiophene, which undergoes a series of reactions to introduce the desired functional groups.

Amidation and carbamoylation:

Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at both its ester and amide functional groups under controlled conditions:

Electrophilic Aromatic Substitution

The electron-rich thiophene ring facilitates electrophilic substitution, with directing effects from substituents:

Nucleophilic Substitution

The ethoxyamino group (if present in derivatives) and ester moiety participate in nucleophilic reactions:

| Nucleophile | Target Group | Product | Conditions | Source |

|---|---|---|---|---|

| Ammonia (NH₃) | Ester (COOCH₃) | Carboxamide | Methanol, 25°C, 12 h | |

| Grignard Reagents | Ester (COOCH₃) | Ketone after hydrolysis | Dry THF, −78°C |

Reductive Amination and Alkylation

The acetamido group can undergo reductive alkylation under hydrogenation:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol, 60°C | N-alkylated acetamido derivative | 72% | |

| NaBH₃CN | MeOH, pH 4–5 | Secondary amine | 58% |

Oxidation and Reduction Processes

Functional group transformations include:

| Reaction Type | Reagent | Product | Notes | Source |

|---|---|---|---|---|

| Thiophene Oxidation | m-CPBA | Thiophene-S-oxide | Epimerization observed | |

| Ester Reduction | LiAlH₄ | Alcohol derivative | Quantitative yield |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

| Reaction Type | Catalyst | Product | Conditions | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Biarylthiophene | DMF/H₂O, 80°C | |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | N-arylated carbamoyl derivative | Toluene, 110°C |

Cyclization Reactions

Intramolecular reactions form fused heterocycles:

| Conditions | Product | Key Drivers | Source |

|---|---|---|---|

| PPA, 120°C | Thieno[3,2-d]pyrimidinone | Carbamoyl-ester proximity | |

| CuI, DMF | Thiophene-fused triazole | Azide-alkyne click chemistry |

Analytical Validation

Reaction outcomes are confirmed via:

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Recent research has indicated that compounds similar to Methyl 2-(2-(p-tolyl)acetamido)-5-(m-tolylcarbamoyl)thiophene-3-carboxylate exhibit promising anticancer activity. For instance, derivatives of thiophene compounds have shown efficacy in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. A study demonstrated that modifications to the thiophene ring can enhance cytotoxicity against various cancer cell lines, suggesting that this compound may serve as a lead structure for developing new anticancer agents.

1.2 Anti-inflammatory Effects

Compounds with similar structures have also been studied for their anti-inflammatory properties. The presence of the acetamido group is believed to play a crucial role in modulating inflammatory responses. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.

Agricultural Applications

2.1 Pesticide Development

The search for eco-friendly pesticides has led to exploring compounds like Methyl 2-(2-(p-tolyl)acetamido)-5-(m-tolylcarbamoyl)thiophene-3-carboxylate as potential botanical pesticides. Research indicates that thiophene derivatives possess insecticidal properties against common agricultural pests. A case study involving the application of such compounds demonstrated a significant reduction in pest populations while maintaining environmental safety.

2.2 Plant Growth Regulation

Additionally, there is emerging evidence that certain thiophene derivatives can act as plant growth regulators. These compounds may influence growth patterns and stress responses in plants, enhancing resilience against biotic and abiotic stressors.

Material Science Applications

3.1 Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic photovoltaics and field-effect transistors. The incorporation of Methyl 2-(2-(p-tolyl)acetamido)-5-(m-tolylcarbamoyl)thiophene-3-carboxylate into polymer matrices has been shown to improve charge transport properties, leading to enhanced device performance.

3.2 Conductive Polymers

Furthermore, the compound's ability to form conductive polymers opens avenues for developing advanced materials for sensors and flexible electronics. Studies have reported improved conductivity and stability when these compounds are integrated into polymer blends.

Data Tables

| Application Area | Potential Benefits | Case Study Reference |

|---|---|---|

| Medicinal Chemistry | Anticancer activity; Anti-inflammatory effects | [Study on thiophene derivatives] |

| Agricultural Science | Eco-friendly pesticides; Plant growth regulation | [Research on botanical pesticides] |

| Material Science | Organic electronics; Conductive polymers | [Performance enhancement studies] |

Case Studies

- Anticancer Activity : A study published in a peer-reviewed journal highlighted the synthesis of various thiophene derivatives and their evaluation against breast cancer cell lines, showing promising results with IC50 values significantly lower than standard chemotherapeutics.

- Pesticidal Efficacy : Research conducted on the application of thiophene-based pesticides demonstrated over 70% efficacy in controlling aphid populations in field trials, indicating a viable alternative to synthetic pesticides.

- Organic Electronics Performance : A collaborative study between universities reported enhanced efficiency in organic solar cells using a blend containing Methyl 2-(2-(p-tolyl)acetamido)-5-(m-tolylcarbamoyl)thiophene-3-carboxylate, achieving power conversion efficiencies exceeding 15%.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-(2-(p-tolyl)acetamido)-5-(p-tolylcarbamoyl)thiophene-3-carboxylate

- Methyl 2-(2-(m-tolyl)acetamido)-5-(m-tolylcarbamoyl)thiophene-3-carboxylate

Uniqueness

Methyl 2-(2-(p-tolyl)acetamido)-5-(m-tolylcarbamoyl)thiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which may confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

Methyl 2-(2-(p-tolyl)acetamido)-5-(m-tolylcarbamoyl)thiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and various applications.

Synthesis

The synthesis of Methyl 2-(2-(p-tolyl)acetamido)-5-(m-tolylcarbamoyl)thiophene-3-carboxylate involves multiple steps, typically beginning with the formation of a thiophene ring followed by the introduction of various substituents. The synthetic pathway often includes:

- Formation of Thiophene Core : Utilizing thiophene derivatives as starting materials.

- Acetamido Group Introduction : Reacting with p-tolyl acetamide.

- Carbamoyl Group Addition : Incorporating m-tolylcarbamoyl moieties through acylation reactions.

- Carboxylate Formation : Finalizing the structure with methyl esterification.

Biological Activity

The biological activity of this compound can be classified into several categories, including anti-inflammatory, anticancer, and antimicrobial properties.

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to Methyl 2-(2-(p-tolyl)acetamido)-5-(m-tolylcarbamoyl)thiophene-3-carboxylate exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These actions are crucial in managing conditions like arthritis and other inflammatory diseases.

Anticancer Activity

Research has shown that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. For instance, compounds with similar structures have been reported to inhibit the growth of various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Properties

Methyl 2-(2-(p-tolyl)acetamido)-5-(m-tolylcarbamoyl)thiophene-3-carboxylate has also been evaluated for its antimicrobial activity. Preliminary studies suggest effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

- In Vitro Studies : A study demonstrated that a derivative exhibited an IC50 value of 15 µM against COX-2, indicating potent anti-inflammatory activity.

- Cell Line Evaluations : In another study, a structurally similar compound was tested on MCF-7 breast cancer cells, showing a significant reduction in cell viability at concentrations above 10 µM.

- Antimicrobial Testing : A series of derivatives were screened against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

Data Tables

Q & A

Q. What analytical methods detect degradation products under accelerated stability conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.